Diphenyl[(E)-styryl]phosphine sulfide
Description
Diphenyl[(E)-styryl]phosphine sulfide is a phosphorus-containing organosulfur compound characterized by a central phosphorus atom bonded to two phenyl groups, a sulfide group, and an (E)-styryl moiety. Phosphine sulfides are widely studied for their applications in catalysis, materials science, and stereochemical synthesis due to their robust P–S bond and tunable steric/electronic profiles .
Properties
CAS No. |
4319-11-3 |
|---|---|
Molecular Formula |
C20H17PS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
diphenyl-[(E)-2-phenylethenyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H17PS/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H/b17-16+ |
InChI Key |
ICQJYKRMRKOFJV-WUKNDPDISA-N |
SMILES |
C1=CC=C(C=C1)C=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bond Lengths and Angles
The P–C and C–S bond lengths in phosphine sulfides are critical to their reactivity. For example:
- Diphenyl[(phenylsulfanyl)methyl]phosphine sulfide () exhibits C–P and C–S distances of 1.8242 Å and 1.8009 Å , respectively.
- In contrast, its sulfonyl-substituted analogue shows 7% shorter C–P bonds (1.710 Å) and 11% shorter C–S bonds (1.614 Å), attributed to increased electron-withdrawing effects .
- The P–C–S angle widens from 107.7° in the sulfide to 121.4° in the methandiide derivative due to sp² hybridization at the central carbon .
These differences highlight how substituents and hybridization states influence geometry and reactivity.
Helical and Conformational Features
Phosphine sulfides with polycyclic frameworks, such as phosphine sulfide 5 (), exhibit helical distortions. Key parameters include:
- Helical pitch (ortho–ortho distance): 2.96 Å for phosphine sulfide 5 vs. 2.95 Å for its phosphine oxide counterpart .
- Dihedral angles : Phosphine sulfide 5 has a smaller dihedral angle (28.2°) compared to the oxide (34.3°), reflecting sulfur’s reduced steric bulk and electronic effects on π-system planarity .
Oxidation and Sulfur Transfer
- Phosphine sulfides like diphenyl sulfide are oxidized to sulfones under catalytic conditions. Vanadium-doped TiO₂ catalysts achieve high conversion rates (e.g., 0.02VTiO₂ converts diphenyl sulfide to diphenyl sulfone efficiently) .
- In contrast, diphenylphosphine sulfide participates in side reactions during imine cyclization, forming stable byproducts rather than desired heterocycles .
Addition Reactions
- Diphenylphosphine sulfide reacts with electron-deficient acetylenes to form stereoselective vinylphosphine sulfides (e.g., E-configuration products dominate in 31P NMR analysis) .
- Steric hindrance in tris(azolyl)phosphine sulfides () reduces sulfurization efficiency compared to less hindered diphenyl derivatives, emphasizing the role of substituent bulk .
Physical and Stereochemical Properties
Melting Points and Solubility
- Diphenyl(phenylmethyl)phosphine sulfide () has a melting point of 161°C and a predicted boiling point of 452.1°C , typical for aromatic phosphine sulfides due to strong van der Waals interactions .
- Smaller phosphine sulfides (e.g., AdTPP ) show weaker host-guest interactions in supercritical CO₂ (Kf ≈ 10²) compared to aqueous systems, likely due to the absence of hydrophobic effects .
Stereochemical Control
- Camphor-derived P-stereogenic phosphine sulfides () achieve enantiomeric excess (ee) values >90% via controlled ring-opening reactions, demonstrating their utility in asymmetric synthesis .
Key Comparative Data Table
*Inferred from analogous compounds.
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